2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
Overview
Description
2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C9H13Cl3N2O and a molecular weight of 271.57 g/mol . It is characterized by the presence of a trichloromethyl group attached to an ethanol moiety, which is further connected to a pyrazole ring substituted with ethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of trichloroacetaldehyde with 1-ethyl-3,5-dimethyl-1H-pyrazole . The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{CCl}_3\text{CHO} + \text{C}7\text{H}{10}\text{N}_2 \rightarrow \text{C}9\text{H}{13}\text{Cl}_3\text{N}_2\text{O} ]
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol can undergo various chemical
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h8,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJYXYXMANYCIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(C(Cl)(Cl)Cl)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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